molecular formula C17H12O4 B421224 3-Benzoyl-1-benzofuran-5-yl acetate

3-Benzoyl-1-benzofuran-5-yl acetate

Cat. No.: B421224
M. Wt: 280.27g/mol
InChI Key: PQRYSZJYVASVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-1-benzofuran-5-yl acetate (CAS 344868-28-6) is a high-value benzofuran derivative serving as a critical building block in medicinal chemistry and pharmaceutical research. Its core structure is integral to the synthesis of various biologically active molecules. This compound functions as a key synthetic intermediate in the preparation of 3-benzoylbenzofuran compounds, which are established precursors to several therapeutic agents . Notably, such derivatives are utilized in the synthesis of prototypical drugs like benziodarone (a coronary dilator and uricosuric agent), benzbromarone (a uricosuric), and amiodarone (a widely used antiarrhythmic agent) . Recent investigative studies have highlighted the significant research value of 3-benzoylbenzofuran scaffolds themselves. Emerging evidence from 2025 identifies specific 3-benzoylbenzofuran derivatives as potent non-nucleotide reverse transcriptase inhibitors (NNRTIs) against HIV-1, demonstrating activity in the sub-micromolar range . This positions related compounds as valuable templates for developing novel antiretroviral agents. The mechanism of action for these derivatives involves inhibiting viral replication, with some analogs also exhibiting mild inhibitory effects on the HIV-1 protease enzyme . Researchers can leverage this compound to access a versatile chemical space for developing new therapeutic candidates. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27g/mol

IUPAC Name

(3-benzoyl-1-benzofuran-5-yl) acetate

InChI

InChI=1S/C17H12O4/c1-11(18)21-13-7-8-16-14(9-13)15(10-20-16)17(19)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

PQRYSZJYVASVHX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Spectroscopic and Structural Elucidation of 3 Benzoyl 1 Benzofuran 5 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by analyzing the magnetic properties of its atomic nuclei.

A ¹H NMR spectrum provides detailed information about the hydrogen atoms (protons) in a molecule, including their chemical environment and proximity to other protons. For 3-Benzoyl-1-benzofuran-5-yl acetate (B1210297), this analysis would reveal distinct signals for the protons on the benzofuran (B130515) core, the benzoyl group, and the acetate methyl group. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (coupling) would indicate adjacent protons, helping to piece together the molecular structure. However, specific chemical shifts (δ) and coupling constants (J) for this compound are not available in the reviewed literature.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. A spectrum for 3-Benzoyl-1-benzofuran-5-yl acetate would show distinct peaks for each unique carbon atom, including those in the benzofuran skeleton, the carbonyl carbons of the benzoyl and acetate groups, and the methyl carbon of the acetate. This data is crucial for confirming the carbon framework of the molecule. Specific spectral data detailing these chemical shifts for the title compound could not be sourced.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive correlations between protons and carbons, confirming the complete and unambiguous assignment of the molecular structure. These advanced studies would be instrumental in verifying the connectivity of the benzoyl and acetate groups to the benzofuran ring system. No published 2D NMR studies for this compound were found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) of the acetate group, the ketone carbonyl (C=O) of the benzoyl group, and the C-O stretching of the furan (B31954) ring and the acetate. While the expected regions for these peaks can be predicted, specific experimental IR data has not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. High-resolution mass spectrometry (HRMS) would determine the precise molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the loss of characteristic fragments, such as the acetyl or benzoyl groups. No mass spectrometric data for this specific compound is available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful technique that can determine the exact three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide precise bond lengths, bond angles, and information about the conformation and packing of this compound molecules in the crystal lattice. A search for crystallographic data did not yield any results for this compound, indicating that its single-crystal X-ray structure has likely not been determined or reported.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. In the context of synthetic organic chemistry, it serves as a crucial method for verifying the empirical and molecular formula of a newly synthesized substance. The process involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides). The masses of these products are used to calculate the percentage by mass of each element present in the original sample.

For the structural verification of this compound, the experimentally determined percentages of carbon (C) and hydrogen (H) are compared against the theoretically calculated values derived from its proposed molecular formula, C₁₇H₁₂O₄. This comparison is a critical checkpoint to confirm the identity and purity of the synthesized compound. A close correlation between the experimental ("found") and theoretical ("calculated") values is considered strong evidence that the target molecule has been successfully synthesized. Scientific literature widely reports that experimental values falling within ±0.4% of the theoretical values are acceptable for confirmation of a structure. srce.hr

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements.

Molecular Formula: C₁₇H₁₂O₄

Molecular Weight: 280.28 g/mol

The expected elemental percentages are detailed in the table below. In a laboratory setting, these calculated values would be compared with the output from an elemental analyzer. theaspd.comresearchgate.netresearchcommons.orgammanu.edu.joeurjchem.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.01117204.18772.85
HydrogenH1.0081212.0964.32
OxygenO15.999463.99622.83

Computational and Theoretical Investigations of 3 Benzoyl 1 Benzofuran 5 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to benzofuran (B130515) derivatives to predict their geometric, electronic, and optical properties with high accuracy.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of 3-Benzoyl-1-benzofuran-5-yl acetate (B1210297) must be determined. This is achieved through geometry optimization, a computational process that calculates the molecule's energy at various conformations to find the one with the lowest energy, known as the ground state.

The process typically involves methods like DFT with a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). mdpi.com For a molecule like 3-Benzoyl-1-benzofuran-5-yl acetate, with several single bonds allowing for rotation (e.g., between the benzofuran and benzoyl groups, and within the acetate group), a conformational analysis is crucial. This involves systematically rotating these bonds and performing energy calculations for each resulting conformer to map the potential energy surface (PES). mdpi.com The conformer that corresponds to the global minimum on the PES is considered the most stable and is used for subsequent property calculations. mdpi.com Studies on related benzofuran structures have shown that DFT calculations can predict a rotational energy barrier of approximately 8–12 kJ/mol for bonds connecting substituents to the benzofuran core. A frequency analysis is also performed to confirm that the optimized structure is a true minimum, which is verified by the absence of any imaginary frequencies.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO))

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is generally softer. rsc.org For this compound, the HOMO is expected to be localized over the electron-rich benzofuran ring system, while the LUMO would likely be centered on the electron-withdrawing benzoyl group. Time-dependent DFT (TD-DFT) calculations are often used to correlate these electronic transitions with the molecule's experimental UV-Vis absorption spectrum. researchgate.net

Table 4.1.2-1: Representative FMO and Global Reactivity Parameters (Illustrative) This table provides illustrative data based on typical values for similar benzofuran derivatives.

ParameterValue (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.40Indicates chemical reactivity and stability
Ionization Potential (I)6.25Energy required to remove an electron
Electron Affinity (A)1.85Energy released when an electron is added
Hardness (η)2.20Resistance to change in electron distribution
Softness (S)0.227Reciprocal of hardness, indicates reactivity
Electronegativity (χ)4.05Power of an atom to attract electrons
Electrophilicity Index (ω)3.73A measure of electrophilic character

Natural Bond Orbitals (NBO): NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is invaluable for understanding charge distribution, hybridization, and delocalization effects (intramolecular charge transfer) within the molecule.

NBO analysis quantifies the interaction between filled "donor" NBOs and empty "acceptor" NBOs, providing a measure of their stabilization energy, E(2). For this compound, significant donor-acceptor interactions would be expected between the lone pairs (n) on the oxygen atoms of the furan (B31954) ring, carbonyl, and acetate groups, and the antibonding (π*) orbitals of the aromatic rings and carbonyl groups. These interactions represent electron delocalization from a classical Lewis structure and are key to understanding the molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or zero potential.

Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like many benzofuran derivatives, are candidates for materials with non-linear optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

A large difference in the ground-state and excited-state dipole moments, along with a small HOMO-LUMO gap, often correlates with a high NLO response. DFT calculations are a standard method for computing these NLO parameters. For this compound, the presence of donor (acetate, furan oxygen) and acceptor (benzoyl) moieties connected through a π-system suggests it may possess significant NLO properties.

Table 4.1.4-1: Representative Calculated NLO Properties (Illustrative) This table provides illustrative data based on typical values for similar organic compounds.

ParameterUnitCalculated Value
Dipole Moment (μ)Debye4.5
Mean Polarizability (⟨α⟩)esu3.5 x 10-23
First Hyperpolarizability (βtot)esu1.5 x 10-28
Second Hyperpolarizability (⟨γ⟩)esu4.0 x 10-33

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. ijpsonline.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, docking simulations can be used to explore its potential to inhibit various enzymes or modulate receptor activity. Benzofuran derivatives have been successfully docked into the active sites of targets like HIV-1 protease, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). rsc.orgmdpi.com

The docking process involves placing the optimized 3D structure of the ligand into the binding site of the macromolecule. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. The simulation reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. For instance, the benzoyl and benzofuran rings could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, while the carbonyl oxygens could act as hydrogen bond acceptors. These simulations provide a rational basis for its potential biological activity and guide the synthesis of more potent analogues. acs.org

Mechanistic Studies of Synthetic Reactions and Chemical Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out. This is particularly useful for understanding regioselectivity and stereoselectivity in the synthesis of complex molecules like benzofurans. mdpi.com

The synthesis of the 3-benzoylbenzofuran core can be achieved through various routes, such as the condensation of enaminoketones with quinones or palladium-catalyzed reactions. rsc.orgnih.gov For example, a common strategy involves the reaction of a 2-hydroxychalcone (B1664081) derivative which, depending on the conditions, can be selectively transformed into a 3-acylbenzofuran. The final step would involve the acetylation of the hydroxyl group at the 5-position.

Theoretical calculations can be used to investigate these pathways. For instance, DFT can model the transition state structures to determine the activation energy barriers for competing reaction pathways, thereby explaining why a particular product is favored. mdpi.com Such studies can explain the regioselectivity of Friedel-Crafts acylation or the outcome of catalytic reduction reactions, providing insights that are difficult to obtain through experimental means alone. mdpi.com

Analysis of Global and Local Reactivity Indices

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the global and local reactivity indices of this compound. While theoretical investigations of various other benzofuran derivatives have been conducted, providing insights into their reactivity through methods like Density Functional Theory (DFT), no such data is publicly available for the specific compound of interest.

Computational studies on related benzofuran structures often involve the calculation of global reactivity descriptors such as:

Chemical Potential (μ): Indicates the tendency of a molecule to either donate or accept electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These global indices provide a general overview of a molecule's reactivity. For a more detailed understanding, local reactivity indices are employed:

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, specific atoms or functional groups that are likely to participate in chemical reactions can be pinpointed.

Although the principles of these computational analyses are well-established, their application to this compound has not been reported in the available scientific literature. Therefore, no data tables or detailed research findings on its specific reactivity patterns can be presented at this time. Such an investigation would be a novel area of research, contributing to a deeper understanding of the chemical behavior of this particular benzofuran derivative.

Chemical Reactivity and Derivatization of 3 Benzoyl 1 Benzofuran 5 Yl Acetate

Transformations at the Benzoyl Moiety

The benzoyl group, featuring a carbonyl functionality, is a primary site for chemical modification in 3-Benzoyl-1-benzofuran-5-yl acetate (B1210297). The ketone can undergo reduction to form the corresponding alcohol, a transformation that can be achieved using common reducing agents. For instance, reagents like sodium borohydride (B1222165) can reduce the carbonyl group to a secondary alcohol, yielding (5-acetoxy-1-benzofuran-3-yl)(phenyl)methanol. smolecule.com

Furthermore, the carbonyl group is susceptible to attack by nitrogen nucleophiles. A significant transformation involves the reaction with hydrazine (B178648) hydrate (B1144303). This reaction does not simply form a hydrazone but proceeds via a condensation-cyclization pathway to yield novel pyrazole (B372694) derivatives. nih.govrsc.org This process fundamentally alters the benzoyl moiety, converting the 3-benzoylbenzofuran scaffold into a pyrazole structure, which has been investigated for various biological activities. nih.govrsc.org The reaction typically proceeds in a solvent like methanol (B129727) at room temperature. nih.gov

Table 1: Key Transformations of the Benzoyl Moiety

Reaction TypeReagents & ConditionsProduct TypeReference
ReductionSodium borohydride (NaBH₄)Secondary Alcohol smolecule.com
Pyrazole FormationHydrazine hydrate, Methanol, Room TemperaturePyrazole Derivative nih.govrsc.org

Reactions Involving the Acetate Functionality

The acetate ester at the 5-position of the benzofuran (B130515) ring provides another handle for derivatization, primarily through hydrolysis and subsequent reactions of the resulting hydroxyl group.

Hydrolytic Stability and Ester Exchange Reactions

The acetate group of 3-Benzoyl-1-benzofuran-5-yl acetate can be cleaved under hydrolytic conditions to yield the corresponding phenol, 3-benzoyl-5-hydroxy-1-benzofuran. Alkaline hydrolysis is an effective method for this transformation. researchgate.net A mild and rapid procedure involves the use of sodium hydroxide (B78521) in a non-aqueous solvent system, such as a dichloromethane/methanol mixture, which can achieve de-esterification at room temperature. researchgate.net This reaction, often referred to as saponification, is a common strategy in the synthesis of phenolic benzofuran derivatives. researchgate.net Mild hydrolysis conditions are often preferred to preserve other sensitive functional groups within the molecule. grafiati.com

Ester exchange, or transesterification, is also a potential reaction pathway, where treatment with an alcohol in the presence of an acid or base catalyst could replace the acetyl group with a different alkoxy group, though specific examples for this substrate are less commonly documented than hydrolysis.

Derivatization of the Acetate Group

The primary derivatization of the acetate group involves its hydrolysis to a free hydroxyl group, which then serves as a versatile intermediate for further functionalization. grafiati.com The resulting 5-hydroxybenzofuran can undergo a variety of reactions common to phenols.

For example, the hydroxyl group can be alkylated to form ethers. Reaction with alkyl halides, such as ethyl bromoacetate, in the presence of a base can yield ether-linked esters. grafiati.com It can also be converted into other ester forms or protected with various protecting groups, like the tert-butyldimethylsilyl (TBDMS) group, by reacting it with TBDMSCl and imidazole. nih.gov This protection strategy is often employed during multi-step syntheses to prevent unwanted reactions at the phenolic hydroxyl site. nih.gov

Table 2: Reactions of the Acetate and Derived Hydroxyl Group

Reaction TypeStarting MaterialReagents & ConditionsProductReference
HydrolysisThis compoundNaOH, CH₂Cl₂/MeOH, Room Temp.3-Benzoyl-5-hydroxy-1-benzofuran researchgate.net
O-Alkylation3-Benzoyl-5-hydroxy-1-benzofuranEthyl bromoacetate, BaseEthyl [(2-benzoyl-1-benzofuran-5-yl)oxy]acetate grafiati.com
Silyl Ether Formation3-Benzoyl-5-hydroxy-1-benzofuranTBDMSCl, Imidazole3-Benzoyl-5-(tert-butyldimethylsilyloxy)-1-benzofuran nih.gov

Reactivity of the Benzofuran Ring System

The benzofuran ring is an aromatic system with its own characteristic reactivity, influenced by the attached benzoyl and acetate substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing the benzofuran core. wikipedia.org The regioselectivity of this reaction is directed by the existing substituents. The 5-acetoxy group is an electron-donating, activating group, which directs incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the positions ortho to the acetate are C4 and C6, while the para position is C2. The 3-benzoyl group is generally considered an electron-withdrawing, deactivating group.

Nucleophilic Attack Profiles

The electron-deficient centers in this compound are the primary targets for nucleophiles. wikipedia.org These include the carbonyl carbons of both the benzoyl and acetate groups.

Attack at the Benzoyl Carbonyl: As discussed in section 5.1, nucleophiles like hydrazine readily attack the benzoyl carbonyl carbon, leading to cyclization. nih.gov Similarly, hydride reagents reduce the ketone via nucleophilic attack. smolecule.comsaskoer.ca

Attack at the Acetate Carbonyl: The hydrolysis of the ester (Section 5.2.1) is a classic example of nucleophilic acyl substitution, where a hydroxide ion attacks the acetate carbonyl. researchgate.net

Attack at the Benzofuran Ring: Direct nucleophilic aromatic substitution (SNAr) on the benzofuran ring is less common unless the ring is activated by potent electron-withdrawing groups. wikipedia.orglibretexts.org Given that the 5-acetoxy group is activating, SNAr is generally unfavorable on this molecule. However, organometallic chemistry can facilitate nucleophilic substitution on the ring under specific catalytic conditions. nih.gov

The predominant profile of nucleophilic attack is therefore directed at the exocyclic carbonyl functionalities, which serve as the most electrophilic sites in the molecule. saskoer.ca

Ring-Opening and Rearrangement Pathways

The stability of the benzofuran ring system is significant, yet under specific conditions, it can undergo rearrangement or ring-opening reactions. These transformations are often not spontaneous and require specific reagents or energy input to proceed, providing pathways to novel chemical structures.

Rearrangement during Synthesis: One of the most notable rearrangement pathways is observed during the synthesis of the 3-acylbenzofuran skeleton itself. A strategy starting from 2-hydroxychalcones can be selectively guided to form either 3-acylbenzofurans or 3-formylbenzofurans through a common 2,3-dihydrobenzofuran (B1216630) intermediate. nih.govrsc.orgscispace.com The reaction's direction is dictated by the choice of acid and solvent.

Under weakly acidic or basic conditions, the 2,3-dihydrobenzofuran intermediate undergoes aromatization, typically through the elimination of a leaving group like methanol, to yield the corresponding 3-acylbenzofuran. nih.govscispace.com However, a more complex rearrangement occurs in the presence of a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) in a specialized solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF3)2CHOH). nih.govrsc.orgscispace.com In this pathway, a diprotonated species is formed, which facilitates the opening of the dihydrofuran ring. The resulting open-chain intermediate subsequently re-closes at the ketone moiety, and after aromatization and hydrolysis, yields a 3-formylbenzofuran. nih.govscispace.com This demonstrates a sophisticated rearrangement involving a ring-opening and re-closure sequence to achieve a structural isomer.

Oxidative Ring-Opening: While the 3-benzoyl group is relatively stable, other substituted benzofurans have demonstrated susceptibility to ring-opening. For instance, electron-rich 3-aminobenzofurans can undergo an unexpected oxidative ring-opening when treated with a strong base like sodium tert-butoxide (NaOtBu) in hot toluene, leading to the formation of α-ketoimines. researchgate.net This type of reaction highlights a potential, albeit less common, pathway for the cleavage of the furan (B31954) ring within the benzofuran scaffold.

The table below summarizes the conditions leading to different rearrangement products from a common intermediate in benzofuran synthesis. nih.govscispace.com

Reagent/ConditionSolventProduct TypeYield (%)
K₂CO₃THF3-Acylbenzofuran97%
Acetic Acid-3-Acylbenzofuran98%
p-TsOH(CF₃)₂CHOH3-Formylbenzofuran98%

Application as a Synthetic Intermediate for Novel Heterocyclic Systems

The this compound scaffold is a valuable starting point for the synthesis of diverse and novel heterocyclic systems. google.comgoogle.com The α,β-unsaturated ketone functionality inherent in the 3-benzoyl group is a key reactive site, enabling condensation reactions to form new rings fused to or substituted on the benzofuran core.

Synthesis of Pyrazole Derivatives: A prominent application of 3-benzoylbenzofurans is in the synthesis of benzofuro-pyrazole hybrids. The reaction of a 3-benzoylbenzofuran with hydrazine hydrate is a direct and efficient method to construct a pyrazole ring. rsc.orgnih.gov The reaction proceeds via condensation, where the hydrazine attacks the carbonyl carbon of the benzoyl group and the β-carbon of the furan ring, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. This transformation converts the 3-benzoylbenzofuran into a 3-(1H-pyrazol-5-yl)benzofuran derivative. Studies have shown that this reaction can be carried out at room temperature in a solvent like methanol, with some substituted benzofurans reacting spontaneously to yield the pyrazole products. nih.gov

The following table displays yields for the synthesis of various pyrazole derivatives from their corresponding 3-benzoylbenzofuran precursors. nih.gov

Starting BenzofuranProduct (Pyrazole Derivative)Yield (%)
3-Benzoylbenzofuran-3fPyrazole-5f31%
3-Benzoylbenzofuran-3gPyrazole-5g69%
3-Benzoylbenzofuran-3hPyrazole-5h16%
5-Methoxybenzoylbenzofuran-4aPyrazole-5a72-95% (range for 5a-5e)

Synthesis of Triazole Derivatives: The benzofuran nucleus is also frequently incorporated into hybrid molecules containing 1,2,3-triazole or 1,2,4-triazole (B32235) rings. nih.govresearchgate.nethpu2.edu.vn These syntheses often involve multi-step pathways. For instance, a common strategy to create 1,2,4-triazoles involves converting a benzofuran derivative into a carbohydrazide, which is then reacted with an isothiocyanate and subsequently cyclized under basic conditions. researchgate.net

Alternatively, the modern and highly efficient "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is widely used to synthesize 1,2,3-triazole-linked benzofurans. ncsu.edu This requires the benzofuran scaffold to be functionalized with either a terminal alkyne or an azide (B81097) group, which then reacts with a corresponding azide or alkyne partner to form the triazole ring. This method is noted for its high yields and mild reaction conditions. ncsu.edursc.org These synthetic strategies underscore the utility of the benzofuran framework as a robust building block for creating complex, multi-heterocyclic architectures. acs.org

Structure Activity Relationship Sar Studies for 3 Benzoyl 1 Benzofuran 5 Yl Acetate Analogues

Impact of Substituent Position and Nature on Molecular Interactions

The type and placement of chemical groups (substituents) on both the benzofuran (B130515) core and the benzoyl moiety are critical determinants of the molecule's interaction profile. Research has consistently shown that even minor changes can lead to significant shifts in chemical properties and binding affinities.

The introduction of halogen atoms such as bromine, chlorine, or fluorine has been a key area of investigation. nih.gov Halogens can form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a target molecule, which can substantially enhance binding affinity. nih.gov The position of this halogen is crucial. For instance, studies have shown that placing a halogen atom at the para-position of a phenyl ring attached to the benzofuran scaffold often leads to favorable hydrophobic interactions, increasing potency. nih.gov Similarly, adding a fluorine atom at the 4-position of a 2-benzofuranyl group has been shown to double potency in certain contexts. nih.gov

The electronic properties of substituents also play a vital role. The presence of electron-withdrawing groups or electron-donating groups can alter the charge distribution across the molecule, influencing its ability to participate in various non-covalent interactions. nih.gov SAR studies have revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency. nih.gov Conversely, compounds with electron-donating groups were often found to have weaker interactions. nih.gov

Substitutions at other positions have also been found to be significant. Work on related benzofuran derivatives has highlighted that ester or heterocyclic ring substitutions at the C-2 position are crucial for modulating activity. nih.gov Likewise, modifications at the C-3 and C-6 positions can greatly impact interaction specificity. nih.gov For example, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring can confer remarkable activity, underscoring that the substituent's location is a critical factor. nih.gov

Substituent ModificationPositionObserved Impact on Molecular InteractionsReference
Halogen (F, Cl, Br)Para-position of N-phenyl ringFavorable hydrophobic interactions; enhanced binding affinity through "halogen bonding". nih.gov
FluorinePosition 4 of 2-benzofuranylTwo-fold increase in potency noted in specific amiloride-benzofuran derivatives. nih.gov
Electron-withdrawing groupsOrtho-position of benzofuran ringTendency to increase potency. nih.gov
Electron-donating groupsGeneralTendency to weaken antimicrobial activity. nih.gov
Ester or Heterocyclic RingsC-2 position of benzofuranCrucial for cytotoxic activity. nih.gov
Bromine on a methyl groupC-3 position of benzofuranFound to be a critical determinant of biological activity. nih.gov
Hydroxyl groupC-6 positionOffered excellent antibacterial activities in certain series. nih.gov

Conformational Analysis and its Influence on Interaction Modes

The three-dimensional shape, or conformation, of 3-benzoyl-1-benzofuran analogues is a key factor governing how they fit into and interact with molecular targets. The molecule is not static; it can adopt different spatial arrangements, particularly through rotation around the single bond connecting the benzoyl group to the benzofuran ring.

Computational and spectroscopic studies on related, complex benzofuran structures, such as calix researchgate.netbenzofurans, reveal that these molecules can exist in different stable conformations, often referred to as "cone" and "saddle" forms. researchgate.net These conformers can exist as a mixture in solution and may interconvert rapidly. researchgate.net The presence of substituents can significantly influence the conformational equilibrium, favoring one shape over another. researchgate.net

Exploration of Benzofuran Scaffold Modifications and Their Chemical Consequences

To further probe the chemical requirements for molecular interactions, researchers have explored modifications to the central benzofuran scaffold itself. These changes can involve replacing the entire ring system with a structurally similar one (a bioisostere) or simplifying it to retain key features while reducing complexity.

One documented strategy involves simplifying the benzofuran ring to a resorcinol (B1680541) structure. sci-hub.se This approach tests the necessity of the fused heterocyclic system for a given interaction, potentially leading to simpler, more synthetically accessible molecules. Another approach involves creating bioisosteres by altering the benzofuran core or by derivatizing functional groups, such as a carboxylic acid moiety, attached to the scaffold. latrobe.edu.au

The synthesis of derivatives where the core benzofuran is altered or substituted at its 2-, 5-, and 6-positions has been used to systematically probe the space around the scaffold. latrobe.edu.au Such modifications can have profound chemical consequences, altering the molecule's solubility, lipophilicity, and electronic properties, all of which influence its binding characteristics. For example, replacing the furan's oxygen atom with sulfur to create a benzothiophene (B83047) analogue can lead to different binding interactions due to the distinct electronic and steric properties of sulfur versus oxygen. These explorations are crucial for determining which parts of the scaffold are indispensable for binding and which can be modified to fine-tune properties.

Correlation of Structural Features with Molecular Target Binding Profiles

The structural features discussed—substituent effects, conformation, and scaffold design—correlate directly with the way these molecules bind to their targets. General mechanistic insights can be drawn by linking these chemical attributes to observed binding patterns, independent of specific biological outcomes.

The benzofuran ring coupled with a benzoyl moiety is considered an essential structural entity for many observed activities. scirp.org The specific interactions are often dictated by the substituents. Halogenated analogues, for example, can utilize halogen bonding to secure the ligand in a binding pocket. nih.gov Lipophilicity, a property highly influenced by substituents, often correlates with activity, though the relationship is complex. nih.gov In some cases, increased lipophilicity enhances binding through hydrophobic interactions within a target's binding site.

X-ray crystallography studies on some benzofuran analogues have provided direct evidence of their binding modes, showing them occupying hydrophobic grooves adjacent to a target's active site. latrobe.edu.au This confirms the importance of shape and hydrophobic character in the interaction. Furthermore, studies using model proteins like bovine serum albumin (BSA) have demonstrated how subtle changes to the scaffold can dramatically alter binding. For instance, a benzomonofuran derivative was found to be housed in the interior of the protein's hydrophobic pocket, whereas a related benzodifuran derivative was predicted to bind to the protein's surface with lower affinity. nih.gov This highlights how scaffold modifications can change the binding mode from internal to external, a significant mechanistic shift.

Structural FeatureGeneral Binding Profile InsightInteraction TypeReference
Halogen SubstituentsCan increase binding affinity.Halogen Bonding, Hydrophobic Interactions nih.gov
Lipophilicity (calculated)Often correlates with strength of interaction.Hydrophobic Interactions nih.gov
Benzofuran ScaffoldBinds within hydrophobic grooves of protein targets.Hydrophobic Interactions, π-stacking latrobe.edu.au
Benzomonofuran vs. BenzodifuranCan determine internal vs. surface binding on a protein.Hydrophobic Interactions nih.gov
Hydroxyl GroupsCan act as hydrogen bond donors/acceptors.Hydrogen Bonding nih.gov

Advanced Research Directions and Future Perspectives for Benzofuran Based Compounds

Development of Chemoenzymatic and Biotechnological Synthetic Methods

The synergy between chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful strategy for the creation of complex benzofuran (B130515) derivatives with high selectivity and under mild conditions. researchgate.netresearchgate.net This approach leverages the high selectivity of enzymes to perform specific transformations that are often challenging to achieve with traditional chemical methods. researchgate.net

A notable example is the enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate (B1210297) and its indole (B1671886) analogue, where enzymatic reactions are key to establishing the desired stereochemistry. metu.edu.tr Similarly, the total syntheses of ribisins A, B, and D, which are polyoxygenated benzofuran derivatives, have been successfully accomplished using chemoenzymatic strategies. acs.org One-pot, two-step chemoenzymatic cascades have been developed for the synthesis of bis-benzofuran derivatives, demonstrating the efficiency of combining metal-catalyzed cross-coupling reactions with enzymatic oxidations. researchgate.net In these cascades, a Sonogashira cross-coupling reaction can be followed by an enzymatic hydroxylation to yield complex products in a single pot. researchgate.netresearchgate.net

Biotechnological approaches also hold promise for the sustainable production of benzofurans. This includes the use of microorganisms or isolated enzymes to catalyze key steps in the synthetic pathway. For instance, baker's yeast has been employed as a biocatalyst for the highly stereoselective bioreduction of 2-acetylbenzonitriles, providing access to enantiopure 3-methylphthalides, a class of isobenzofurans. nih.gov

Future research in this area will likely focus on:

Enzyme discovery and engineering: Identifying new enzymes from diverse natural sources and engineering existing ones to enhance their activity, stability, and substrate scope for benzofuran synthesis.

Integration with other green technologies: Combining chemoenzymatic methods with other sustainable technologies like flow chemistry and the use of green solvents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in drug discovery and chemical synthesis, with significant potential to accelerate the development of novel benzofuran-based compounds. mdpi.comnih.gov These computational approaches can analyze vast datasets of chemical information to identify promising molecular structures, predict their properties, and even suggest optimal synthetic routes. nih.govbeilstein-journals.org

In the context of benzofuran chemistry, AI and ML can be applied to:

De novo design: Generative models can design novel benzofuran derivatives with desired biological activities by learning the structure-activity relationships from existing data. nih.goveisai.com

Property prediction: ML models can predict various properties of benzofuran compounds, such as their efficacy, toxicity, and pharmacokinetic profiles, without the need for initial synthesis and testing. eisai.com

Synthesis planning: AI algorithms can analyze the chemical literature and reaction databases to propose efficient and reliable synthetic pathways for target benzofuran molecules, potentially reducing the time and resources required for experimental work. beilstein-journals.org

Reaction optimization: ML can be used to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize the yield and purity of benzofuran products. beilstein-journals.org

The integration of AI with high-throughput experimentation and robotic platforms is creating "self-driving" laboratories that can autonomously design, synthesize, and test new molecules, further accelerating the discovery process. beilstein-journals.org While the application of AI in designing biodegradable pharmaceuticals is still in its early stages, it holds the potential to create more environmentally friendly benzofuran-based drugs. mdpi.com

Exploration of Novel Molecular Targets and Mechanistic Pathways for Benzofuran Derivatives

Benzofuran derivatives are known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. rsc.orgrsc.orgfrontiersin.org Future research will continue to uncover new molecular targets and elucidate the intricate mechanistic pathways through which these compounds exert their effects.

Recent studies have highlighted the potential of benzofurans to target key players in various diseases. For example, some benzofuran derivatives have shown inhibitory activity against enzymes like chorismate mutase, which is crucial for bacterial survival. acs.org In the context of Alzheimer's disease, benzofurans have been identified as inhibitors of butyrylcholinesterase and have shown the ability to block the formation of amyloid-beta fibrils. frontiersin.org Furthermore, certain benzofuran derivatives have demonstrated selective toxicity against various cancer cell lines, with tubulin being identified as a molecular target for some of these compounds. mdpi.com

The exploration of novel molecular targets is often guided by a combination of computational and experimental approaches:

Molecular docking and virtual screening: These computational techniques can predict the binding affinity of benzofuran derivatives to a wide range of protein targets, helping to prioritize compounds for experimental testing.

Phenotypic screening: High-throughput screening of benzofuran libraries against various cell lines or disease models can identify compounds with interesting biological activities, even without prior knowledge of their molecular target.

Chemical proteomics: This approach uses chemical probes to identify the protein targets of bioactive compounds directly from complex biological samples.

A deeper understanding of the mechanisms of action of benzofuran derivatives will be crucial for the rational design of more potent and selective therapeutic agents with improved safety profiles.

Microfluidic and Flow Chemistry Approaches for Scalable Synthesis

Microfluidics and flow chemistry are transformative technologies that offer significant advantages over traditional batch synthesis methods, particularly for the scalable and efficient production of benzofuran derivatives. elveflow.comineosopen.org These approaches involve performing chemical reactions in continuous-flow systems with small-volume channels, which allows for precise control over reaction parameters such as temperature, pressure, and mixing. elveflow.comyoutube.com

The benefits of using flow chemistry for benzofuran synthesis include:

Enhanced safety: The small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. youtube.com

Improved efficiency and yield: The high surface-area-to-volume ratio in microreactors leads to enhanced heat and mass transfer, resulting in faster reaction times and higher product yields. elveflow.com

Scalability: Scaling up production is straightforward by simply running the flow system for a longer duration or by using multiple reactors in parallel. ineosopen.orgacs.org

Automation and integration: Flow systems can be easily automated and integrated with online monitoring and purification technologies, enabling the development of fully automated synthesis platforms. youtube.comcam.ac.uk

Several successful applications of flow chemistry for the synthesis of benzofuran derivatives have been reported. For instance, a sequential continuous-flow system has been developed for the production of 3-aryl benzofuranones, using a heterogeneous catalyst that can be recovered and reused. nih.gov Flow chemistry has also been employed for the scalable synthesis of key intermediates for biologically important compounds, such as 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one. acs.org Furthermore, the multi-step synthesis of natural products like grossamide (B206653) has been achieved using a fully automated and scalable flow reactor. cam.ac.uk

Green Chemistry Innovations in Benzofuran Production

The principles of green chemistry are increasingly being applied to the synthesis of benzofuran derivatives to minimize the environmental impact of chemical processes. researchgate.netbenthamdirect.com This involves the use of renewable resources, safer solvents, and more efficient catalytic systems to reduce waste and energy consumption. researchgate.net

Key areas of green chemistry innovation in benzofuran production include:

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, deep eutectic solvents (DES), or ionic liquids. acs.org For example, the synthesis of benzofuran derivatives has been successfully carried out in a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. acs.org

Catalyst-free and solvent-free methods: Developing synthetic protocols that proceed without the need for a catalyst or solvent, often utilizing techniques like grinding or microwave irradiation. nih.govresearchgate.net Electrochemical methods also offer a green and efficient way to synthesize benzofurans without the use of catalysts or toxic solvents. jbiochemtech.comnih.gov

Use of heterogeneous catalysts: Employing solid-supported catalysts that can be easily separated from the reaction mixture and reused, reducing waste and catalyst leaching into the product. nih.gov

Atom economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing the formation of byproducts. researchgate.net

Use of renewable feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of benzofurans. For instance, euparin, a natural product extracted from Petasites hybridus, has been used as a starting material for the green synthesis of novel benzofuran derivatives. nih.gov

The development of greener synthetic methods is not only environmentally responsible but also often leads to more efficient and cost-effective processes for the production of valuable benzofuran compounds. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-Benzoyl-1-benzofuran-5-yl acetate, and what key reaction conditions influence yield and purity?

Methodological Answer: Common synthetic strategies involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic aromatic substitution. For example:

  • Suzuki Coupling: Reaction of 5-acetoxy-1-benzofuran boronic acid with benzoyl chloride derivatives using Pd(PPh₃)₄ as a catalyst in a mixture of DME/H₂O at 70–80°C ().
  • Electrophilic Benzoylation: Direct benzoylation of 1-benzofuran-5-yl acetate using Friedel-Crafts acylation conditions (e.g., AlCl₃ as a Lewis acid).

Critical Factors:

  • Catalyst choice (PdCl₂(dppf)₂ vs. Pd(PPh₃)₄) impacts regioselectivity.
  • Solvent polarity (DMF vs. THF) and temperature (70–150°C) affect reaction rates and byproduct formation.
Method Reagents/Conditions Key Challenges
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 70–80°CBoronic acid stability
Friedel-Crafts AcylationAlCl₃, benzoyl chloride, anhydrous conditionsCompeting over-acylation or ring-opening

Q. How is the crystal structure of this compound determined, and which software tools are recommended for data refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture).
  • Refinement: SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are widely used due to their robustness in handling twinned or high-resolution data ( ).
  • Visualization: ORTEP-3 generates thermal ellipsoid diagrams to assess atomic displacement parameters ( ).

Example Workflow:

  • Solve phase problem via direct methods (SHELXD).
  • Refine using full-matrix least-squares in SHELXL ( ).

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under various conditions?

Methodological Answer:

  • HPLC-MS: Quantifies purity and detects degradation products (e.g., hydrolysis of the acetate group under acidic conditions) ().
  • NMR Spectroscopy: ¹H/¹³C NMR identifies regioselectivity of benzoylation (e.g., C-3 vs. C-2 substitution).
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C typical for benzofuran derivatives).

Stability Considerations:

  • Acetate groups may hydrolyze in aqueous buffers (pH 3.6–5.6) ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound, especially when using different refinement software?

Methodological Answer: Discrepancies often arise from:

  • Twinned Data: Use SHELXL’s TWIN/BASF commands to model twin domains ( ).
  • Disordered Solvent: Apply SQUEEZE (PLATON) to mask unmodeled electron density.
  • Validation: Cross-check with CCDC tools (e.g., Mercury) to ensure bond-length/angle consistency.

Case Study:

  • A structure refined with SHELXL showed R1 = 0.045, while a competing software (e.g., OLEX2) yielded R1 = 0.052 due to differing weighting schemes ( ).

Q. What strategies are employed to optimize regioselectivity in the benzoylation of 1-benzofuran derivatives to synthesize this compound?

Methodological Answer:

  • Directing Groups: Introduce electron-donating groups (e.g., -OAc at C-5) to direct benzoylation to C-3 via resonance effects.
  • Microwave-Assisted Synthesis: Reduces reaction time and minimizes side reactions (e.g., di-benzoylation) ().
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict reactive sites by mapping Fukui indices (no direct evidence, but inferred from similar studies).

Experimental Optimization:

  • Lowering AlCl₃ stoichiometry (1.1 eq.) reduces over-acylation ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.